3-Nitrobenzenesulfonohydrazide

Beschreibung

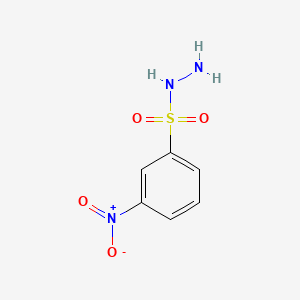

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLRXXTYALIWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985153 | |

| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-77-2 | |

| Record name | 6655-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 3 Nitrobenzenesulfonohydrazide

Reaction of Benzenesulfonyl Chloride with Hydrazine (B178648) Hydrate (B1144303)

A primary and widely utilized method for synthesizing nitrobenzenesulfonohydrazides involves the reaction of a corresponding nitrobenzenesulfonyl chloride with hydrazine hydrate. imist.maaaup.edu Specifically, for the synthesis of 3-nitrobenzenesulfonohydrazide, 3-nitrobenzenesulfonyl chloride is treated with hydrazine hydrate. This reaction is typically conducted in a suitable solvent such as tetrahydrofuran (B95107) (THF), ethanol (B145695), dioxane, or benzene (B151609) at temperatures ranging from 0°C to 25°C. aaup.edu The use of two molar equivalents of hydrazine hydrate is common to yield the desired product in high purity. aaup.edu

The reaction temperature is a critical parameter, especially for isomers with electron-withdrawing groups at the ortho or para positions, as higher temperatures can lead to the formation of the corresponding sulfonic acid as a byproduct. aaup.edu However, the meta-isomer, this compound, is reported to be more stable compared to its ortho and para counterparts. aaup.edu

A study detailed a specific procedure where 4-nitrobenzenesulfonyl chloride was dissolved in ethanol and added to hydrazine hydrate at 0°C with constant stirring. The reaction was continued for a period at 0°C and then at room temperature. The resulting solid product, 4-nitrobenzenesulfonohydrazide, was then isolated. nih.gov A similar principle applies to the synthesis of the 3-nitro isomer.

Nitration of Benzenesulfonyl Hydrazide

Another synthetic route to this compound is the direct nitration of benzenesulfonyl hydrazide. This method requires careful management of the reaction conditions to ensure the selective introduction of the nitro group at the meta position of the benzene ring. Industrial-scale production often employs specialized nitration reactors to achieve high yields and purity through this process.

One-Pot Protocols for 2-Nitrobenzenesulfonylhydrazide Formation

While the prompt specifically requests information on this compound, the available literature more frequently details one-pot protocols for the synthesis of the 2-nitro isomer (o-nitrobenzenesulfonylhydrazide, NBSH). These protocols are valued for their efficiency. In a typical one-pot procedure, 2-nitrobenzenesulfonyl chloride is reacted with hydrazine hydrate to form NBSH, which can then be used in situ for subsequent reactions, such as alkene reduction. organic-chemistry.org This approach is operationally simple and generally efficient. organic-chemistry.org The generation of diimide from NBSH occurs under mild conditions, at room temperature and neutral pH, making it suitable for substrates with sensitive functional groups. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 3 Nitrobenzenesulfonohydrazide

Redox Properties and Reduction Reactions

3-Nitrobenzenesulfonohydrazide, and its ortho- and para-substituted analogs, are notable for their versatile redox properties. These compounds serve as precursors to reactive intermediates that facilitate a range of reduction reactions in organic synthesis. The electron-withdrawing nitro group significantly influences the reactivity of the sulfonohydrazide moiety, making it a key component in various reductive transformations.

Reduction to Diimide as a Reducing Agent for Alkenes

A significant application of nitrobenzenesulfonohydrazides, particularly the ortho-isomer (2-nitrobenzenesulfonohydrazide or NBSH), is the generation of diimide (N₂H₂). organic-chemistry.org Diimide is a highly useful and chemoselective reducing agent for carbon-carbon multiple bonds. researchgate.netnih.gov The decomposition of NBSH in polar solvents at room temperature and neutral pH produces diimide through the in situ elimination of 2-nitrobenzenesulfinic acid. organic-chemistry.org

This method for diimide generation is advantageous due to its mild conditions, which are compatible with a wide array of sensitive functional groups that might not tolerate harsher reduction methods. organic-chemistry.org Diimide efficiently reduces alkenes and alkynes without causing isomerization or epimerization of the substrates. organic-chemistry.org A one-pot protocol has been developed where NBSH is formed from commercially available reagents and subsequently used for alkene reduction, demonstrating its operational simplicity and efficiency. organic-chemistry.org Studies have shown that a variety of substrates can be successfully reduced using this method, highlighting the unique chemoselectivity of the diimide system. researchgate.netorganic-chemistry.org The general trend of reactivity shows that terminal and 1,2-disubstituted olefins, electron-poor olefins, and terminal alkynes are among the most easily reduced substrates. nih.gov

The reaction of 2-nitrobenzenesulfonyl hydrazide with triethylamine (B128534) at room temperature is a simple and effective procedure for generating diimide. nih.gov This has been successfully applied to the reduction of multiple bonds on solid-supported substrates, further expanding the utility of this reagent system. nih.gov

Reductive Transposition of Allylic Alcohols

Nitrobenzenesulfonohydrazides are instrumental in the reductive 1,3-transposition of allylic alcohols. researchgate.netharvard.edu This transformation is achieved through a Mitsunobu reaction where the allylic alcohol reacts with a nitrobenzenesulfonohydrazide, such as 2-nitrobenzenesulfonohydrazide (B1598070) (NBSH), as the nucleophile. researchgate.net This initial step proceeds with inversion of configuration at the alcohol carbon. researchgate.net

The resulting N-allylic sulfonylhydrazine intermediate is then warmed, leading to the formation of an allylic diazene (B1210634). researchgate.net This diazene subsequently undergoes a sigmatropic elimination of dinitrogen (N₂) to yield the reductively transposed alkene. researchgate.netrsc.org A thermally stable alternative, N-isopropylidene-N′-2-nitrobenzenesulfonohydrazide (IPNBSH), has been developed and is particularly effective for the reductive transposition of sterically hindered allylic alcohols. rsc.orgthieme-connect.de The reaction with IPNBSH proceeds via a Mitsunobu adduct, which is then hydrolyzed to generate the key monoalkyl diazene intermediate that fragments to the final product. rsc.org

Deoxygenation of Alcohols via Monoalkyl Diazenes

The deoxygenation of alcohols, converting them to the corresponding alkanes, can be effectively carried out using nitrobenzenesulfonohydrazides. organic-chemistry.org The process involves the formation of monoalkyl diazene intermediates. nih.govacs.org In a key step, the alcohol undergoes a Mitsunobu displacement with a reagent like 2-nitrobenzenesulfonohydrazide (NBSH) or its more stable derivative, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (B178648) (IPNBSH). harvard.eduorganic-chemistry.orgnih.gov

This reaction forms a sulfonyl hydrazine derivative which, upon elimination of the corresponding nitrobenzenesulfinic acid, generates a transient monoalkyl diazene. harvard.edunih.gov This diazene intermediate is unstable and decomposes, typically through a free-radical mechanism for saturated alcohols, expelling dinitrogen gas (N₂) to afford the deoxygenated product. harvard.eduorganic-chemistry.orgnih.gov This method provides a mild and efficient way to deoxygenate unhindered alcohols without the need for metal hydride reagents. harvard.eduenaminestore.com The use of IPNBSH is particularly advantageous as it is a stable, solid reagent and the reaction can be carried out under mild conditions. nih.govacs.org

| Starting Alcohol | Reagent System | Product | Yield (%) |

| trans,trans-Farnesol | IPNBSH, PPh₃, DEAD | (E)-3,7,11-Trimethyldodeca-1,6,10-triene | 91 |

| Geraniol | IPNBSH, PPh₃, DEAD | 3,7-Dimethylocta-1,6-diene | 86 |

| Saturated Secondary Alcohol | NBSH | Deoxygenated product | 80 |

Table showing examples of alcohol deoxygenation using nitrobenzenesulfonohydrazide-based reagents. Data sourced from nih.gov.

Reduction of Vinyl Epoxides to Homoallylic Alcohols

This compound and its derivatives, specifically N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), are also utilized in the reduction of vinyl epoxides to furnish homoallylic alcohols. nih.govorgsyn.orgmit.edu This transformation is significant as homoallylic alcohols are important building blocks in organic synthesis. rsc.orgrsc.org The reaction proceeds without loss of enantiomeric excess when using enantioenriched substrates, highlighting the stereospecificity of the method. nih.govorgsyn.org The development of palladium-catalyzed versions of this diazene synthesis has even led to asymmetric variations using chiral catalyst systems. nih.govorgsyn.org

Role as a Precursor in Organic Transformations

Beyond its direct role in reduction reactions, this compound serves as a valuable precursor and intermediate in the synthesis of more complex molecules. cymitquimica.com The presence of the nitro and sulfonohydrazide functional groups imparts unique reactivity, making it a useful building block in various chemical transformations. cymitquimica.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound and related sulfonohydrazide derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comlookchem.comchemimpex.com The sulfonohydrazide moiety is a key structural feature in various biologically active compounds. For instance, derivatives of sulfonohydrazides have been investigated for their potential as antitumor, antibacterial, and anti-inflammatory agents. ontosight.aijrespharm.com The nitrobenzenesulfonohydrazide core can be chemically modified to create libraries of compounds for screening in drug discovery and agrochemical development. chemimpex.commdpi.comchemshuttle.com For example, it can be reacted with various aldehydes and ketones to form sulfonylhydrazones, which are themselves a class of compounds with significant biological activities. lookchem.comjrespharm.com Its utility as a building block is also seen in its application for creating more effective pesticides and herbicides. chemimpex.com

| Compound Class | Synthetic Application of Nitrobenzenesulfonohydrazide | Potential Biological Activity |

| Sulfonylhydrazones | Reaction with aldehydes/ketones | Antitumor, Antibacterial |

| Thiazole-Sulfonamides | Core structural component | Alzheimer's Inhibitors |

| Imidazo[1,2-a]pyridines | Key intermediate | Therapeutic agents |

| Various Heterocycles | Building block for custom synthesis | Diverse screening compounds |

Table illustrating the role of this compound as an intermediate in the synthesis of bioactive compounds. Data sourced from lookchem.comjrespharm.commdpi.comchemshuttle.com.

Reactivity in Coupling Reactions

This compound and its isomers serve as versatile reagents in various coupling reactions, a class of reactions in organic chemistry that joins two fragments together with the aid of a metal catalyst. wikipedia.org While the broader class of arylsulfonyl hydrazides is widely used, specific applications of the 3-nitro isomer have been documented.

One notable application involves the copper-catalyzed radical-radical cross-coupling of sulfonyl hydrazides with 3-aminoindazoles. nih.gov This method provides a straightforward synthesis of 1,3-substituted aminoindazoles, which are important structural motifs in pharmaceuticals. nih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope and good functional tolerance. nih.gov Mechanistic studies suggest the reaction involves a free radical process, where the addition of radical scavengers like TEMPO suppresses the formation of the desired product. nih.gov

Furthermore, the general class of sulfonyl hydrazides participates in C-S coupling reactions to form sulfur-containing compounds, which are prevalent in natural products and materials. sioc-journal.cn These reactions can be catalyzed by various transition metals, including palladium, copper, and nickel, to create thioethers, disulfides, and sulfones from aryl halides. sioc-journal.cn

Examples of Coupling Reactions Involving Arylsulfonyl Hydrazides

| Reaction Type | Coupling Partners | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Radical-Radical Cross-Coupling | Sulfonyl Hydrazides + 3-Aminoindazoles | Cu(I) / CHP | 1,3-Substituted Aminoindazoles | nih.gov |

| C-S Cross-Coupling | Sulfonyl Hydrazides + Aryl Halides | Pd, Cu, or Ni-based catalysts | Thioethers, Sulfones | sioc-journal.cn |

Synthesis of More Complex Molecules

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. cymitquimica.com Its derivatives are explored for applications in medicinal and materials chemistry.

A significant application is the synthesis of thiazole-bearing sulfonamide derivatives. In one pathway, various substituted benzenesulfonyl hydrazides, including this compound, are reacted with 2-chloro-N-(4-(substituted-phenyl)thiazol-2-yl)acetamide to produce a series of N-substituted-benzenesulfonohydrazide analogs. mdpi.com These complex molecules have been evaluated for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets for Alzheimer's disease. mdpi.com The synthesis involves a multi-step process starting from the formation of a thiazole (B1198619) ring, followed by coupling with the sulfonohydrazide moiety. mdpi.comresearchgate.netnih.gov

Similarly, 4-nitrobenzenesulfonohydrazide, a closely related isomer, is reacted with various aldehydes to form N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives. These sulfonyl hydrazones have been investigated for their antibacterial properties.

Synthesis of Complex Molecules from Nitrobenzenesulfonohydrazides

| Starting Hydrazide | Reaction Partner(s) | Resulting Molecular Class | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Substituted Thiazole Acetamides | Thiazole-Sulfonamide Hybrids | Enzyme Inhibition (e.g., for Alzheimer's) | mdpi.com |

| 4-Nitrobenzenesulfonohydrazide | Various Aromatic Aldehydes | Sulfonyl Hydrazones | Antibacterial Agents | |

| Various Sulfonyl Hydrazides | Substituted Phenacyl Bromides, Thiourea | Thiazole-Sulfanilamide Derivatives | Antineoplastic (Anticancer) Agents | nih.govsemanticscholar.org |

Precursor for Diimide Generation

The generation of diimide (H−N=N−H), a highly useful and chemoselective reducing agent, is a key application of nitrobenzenesulfonohydrazides. However, research has consistently shown that the ortho-isomer, 2-nitrobenzenesulfonohydrazide (NBSH), is the preferred precursor for this transformation, not the 3-nitro isomer. organic-chemistry.org The proximity of the ortho-nitro group is essential for facilitating the elimination of 2-nitrobenzenesulfinic acid to generate diimide under mild, neutral conditions. organic-chemistry.org

The process involves the decomposition of NBSH, often with a base like triethylamine or piperidine, at room temperature. nih.govscispace.com This in-situ generation of diimide is advantageous for reducing carbon-carbon double and triple bonds in sensitive substrates where harsh conditions or metal catalysts like palladium are not viable. organic-chemistry.orgnih.gov The method is widely used in both solution-phase and solid-phase synthesis. nih.gov For instance, it has been successfully employed for the reduction of olefin moieties in complex resin-bound peptides. nih.govscispace.com

Mechanistic Pathways of Reactions Involving this compound

The mechanistic pathways involving nitrobenzenesulfonohydrazides are well-studied, particularly for the ortho-isomer (NBSH) and its derivatives like N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH). nih.govacs.orgresearchgate.netnih.gov These pathways are central to understanding the reagent's role in deoxygenation and reductive transposition reactions.

Role of Transient Monoalkyl Diazene Intermediates

A pivotal mechanistic feature is the formation of transient monoalkyl diazene intermediates (R-N=N-H). nih.govacs.org These highly reactive species are typically generated in situ and are not isolated. A standard method to access them involves the Mitsunobu reaction, where an alcohol is reacted with 2-nitrobenzenesulfonohydrazide (NBSH) or its more thermally stable derivative, IPNBSH. nih.govnih.gov

This reaction proceeds via a stereospecific displacement of the alcohol, leading to a sulfonyl hydrazine adduct. nih.gov This adduct then undergoes fragmentation under mild conditions, often upon warming or hydrolysis, to eliminate 2-nitrobenzenesulfinic acid and release the monoalkyl diazene. nih.govacs.org The diazene intermediate is the direct precursor to the final reduced product, losing dinitrogen (N₂) through subsequent steps. nih.gov

Sigmatropic Loss of Dinitrogen

Once the monoalkyl diazene intermediate is formed, its decomposition pathway depends on its structure. For unsaturated systems, such as allylic or propargylic diazenes, the primary mechanism for dinitrogen loss is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, also known as a retro-ene reaction. nih.govresearchgate.net

This concerted, pericyclic reaction involves a cyclic transition state where the sigma bond migrates across a π-system, leading to the direct and often stereospecific formation of the product with the expulsion of a stable dinitrogen molecule. nih.gov This pathway is common in the reductive transposition of allylic alcohols, where the double bond shifts position in the final product. researchgate.net

Free-Radical Pathways

In contrast to unsaturated diazenes, saturated monoalkyl diazenes decompose through a different mechanism. Lacking the conjugated π-system required for a sigmatropic rearrangement, these intermediates undergo decomposition via free-radical pathways. nih.gov

This process involves the homolytic cleavage of the C-N bond, generating an alkyl radical and a diazene radical (H-N=N•). The alkyl radical is then quenched to form the final alkane product, and dinitrogen is expelled. nih.gov This free-radical mechanism is characteristic of the deoxygenation of saturated alcohols using NBSH-based reagents. nih.gov The efficiency of this pathway can sometimes be enhanced by additives that promote the formation of the diazene intermediate. nih.gov

Table of Mentioned Compounds

Copper-Promoted Decomposition Mechanisms

The copper-promoted decomposition of this compound and related sulfonyl hydrazides is a versatile method for generating reactive sulfur-containing species, such as sulfonyl and thiyl radicals. researchgate.net Quantum chemical simulations have confirmed that the copper-promoted decomposition of sulfonyl hydrazides is a thermodynamically favorable process. researchgate.net This decomposition pathway allows for the subsequent formation of various sulfur-containing compounds.

One notable application is the CuCl₂-promoted selective synthesis of thiosulfonates from sulfonyl hydrazides. researchgate.net The proposed mechanism for this transformation involves the generation of both sulfonyl and sulfenyl (thiyl) radical intermediates through the decomposition of the sulfonyl hydrazide in the presence of the copper catalyst. researchgate.net These radicals then combine to form the thiosulfonate product.

In the context of direct C-H bond sulfenylation, copper catalysts, particularly CuCl, have proven effective. text2fa.ir For instance, the sulfenylation of indoles with p-toluenesulfonohydrazide can be achieved using CuCl in the presence of a base like DABCO (1,4-diazabicyclo[2.2.2]octane) under air. text2fa.ir A proposed mechanism for the copper-catalyzed sulfenylation of certain substrates involves the initial coordination of the substrate to a Cu(II) complex. A single-electron transfer from the Cu(II) species then generates a free radical intermediate, which reacts further to yield the final sulfenylated product and regenerate the Cu(II) catalyst. text2fa.ir

Another mechanistic pathway for copper-catalyzed sulfenylation suggests the redox decomposition of the sulfonyl hydrazide to form a disulfide intermediate. text2fa.ir This disulfide then undergoes oxidative addition to a Cu(I) catalyst, like CuCl, to form a copper(III) species. Nucleophilic attack by the substrate on this copper(III) intermediate, followed by reductive elimination, yields the thioether product. text2fa.ir The choice of oxidant can significantly impact the reaction yield, with DMSO often being effective. text2fa.ir

The reactivity of copper carbene complexes, generated from sulfonyl hydrazones (derivatives of sulfonohydrazides), highlights another facet of copper's role. acs.orgnih.gov These complexes can promote challenging C(sp³)–C(sp³) bond cleavages in certain substrates. acs.orgnih.gov The mechanism is thought to involve the coordination of the copper species to both a hydroxyl group and an allene (B1206475) moiety in the substrate, leading to the formation of a copper propargyl complex through the elimination of a ketone. acs.orgnih.gov

Table 1: Copper Catalysts in Reactions Involving Sulfonyl Hydrazides

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| CuCl₂ | Sulfonyl hydrazides | Thiosulfonates | researchgate.net |

| CuCl | Indoles, p-toluenesulfonohydrazide | 3-(p-tolylthio)indoles | text2fa.ir |

Iodine-Mediated Coupling Mechanisms

Iodine and hypervalent iodine reagents serve as effective mediators in various coupling reactions involving sulfonyl hydrazides and their derivatives, often proceeding through radical pathways. sioc-journal.cnnih.gov These metal-free conditions offer advantages in terms of cost and toxicity. sioc-journal.cnresearchgate.net

One prominent application is the iodine-mediated coupling of cyclic amines with sulfonyl hydrazides to synthesize vinyl sulfone derivatives. lookchem.com The mechanism for these types of transformations is generally believed to involve radical intermediates. sioc-journal.cn The addition of radical inhibitors like TEMPO or BHT has been shown to suppress these reactions, supporting the free-radical pathway hypothesis. nih.gov

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are particularly effective in promoting oxidative cross-coupling reactions. nih.govresearchgate.net For instance, the synthesis of carbamoyl (B1232498) azides from isocyanides and trimethylsilyl (B98337) azide (B81097) is facilitated by PIDA. nih.gov Mechanistic studies suggest that the reaction proceeds via a free-radical mechanism. nih.gov Similarly, iodine(III)-promoted oxidative cross-coupling of C-H bonds has been utilized for the synthesis of various organic molecules under mild, metal-free conditions. sioc-journal.cn

In the context of decarboxylative coupling, iodine can act both as a catalyst to initiate the decarboxylation of α-amino acids and as an oxidant to facilitate the formation of organic sulfides from sodium sulfinates, leading to β-sulfonyl-enamines. rsc.org

A proposed general mechanism for iodine(III)-promoted reactions involves the initial coordination of the substrate to the iodine(III) center. researchgate.net This can lead to the formation of intermediates like iodonium (B1229267) ions, which are key to the subsequent bond-forming steps. researchgate.net Density functional theory (DFT) calculations have been used to explore the mechanistic possibilities, highlighting the role of counterions and the formation of novel intermediates. researchgate.net

Table 2: Iodine Reagents in Coupling Reactions

| Iodine Reagent | Reactants | Product Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| I₂ | Cyclic amines, Sulfonyl hydrazides | Vinyl sulfones | Radical mechanism | lookchem.com |

| PhI(OAc)₂ | Isocyanides, Trimethylsilyl azide | Carbamoyl azides | Free-radical pathway | nih.gov |

| I₂ | α-amino acids, Sodium sulfinates | β-sulfonyl-enamines | Dual role as catalyst and oxidant | rsc.org |

Structure-Activity Relationship Studies in Chemical Reactions

The structure of this compound and its derivatives significantly influences their reactivity and the efficiency of the chemical transformations they undergo. Structure-activity relationship (SAR) studies, often complemented by computational analysis, help in understanding and optimizing these reactions.

In the design of new bioactive compounds, the benzenesulfonohydrazide (B1205821) motif is a key structural feature. For example, in the development of potential PI3Kα inhibitors, a series of N'-(diphenylmethylene)-benzenesulfonohydrazides were synthesized. srce.hr It was found that the presence and position of electron-withdrawing groups on the benzene (B151609) ring were crucial for their antiproliferative activity. srce.hr Specifically, derivatives with a nitro (NO₂) or trifluoromethyl (CF₃) group at the para-position of the benzene ring showed improved activity against the HCT-116 human colon carcinoma cell line. srce.hr This highlights the importance of electronic effects in the rational design of these molecules. srce.hr

The reactivity of sulfonyl hydrazones in catalyst-driven reactions is also dependent on their structure. In Rh(II)-catalyzed Si-H insertion reactions, the electronic nature of substituents on the aryl ring of the nosyl-hydrazone influences the reaction yield. nih.gov For instance, halogenated substrates, such as those with para-fluoro or para-chloro substituents, generally provide good yields of the silane (B1218182) product. nih.gov However, substrates with a strongly electron-withdrawing para-cyano group resulted in lower yields, with the formation of homocoupling byproducts becoming more significant. nih.gov

Furthermore, the antifungal activity of salicylaldehyde (B1680747) hydrazones derived from sulfonohydrazides has been evaluated. bohrium.com While salicylaldehyde sulfohydrazides themselves showed no significant antifungal activity, their condensation products, salicylaldehyde hydrazones, and related hydrazides were found to be potent inhibitors of fungal growth with low mammalian cell toxicity. bohrium.com This indicates that the hydrazone linkage is critical for the observed biological activity in this class of compounds.

Computational methods, such as ADME (absorption, distribution, metabolism, and excretion) predictions, are also employed to assess the drug-like properties of newly synthesized sulfonyl hydrazone derivatives, providing further insight into their potential as therapeutic agents. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonohydrazide |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Phenyliodine(III) diacetate (PIDA) |

| Trimethylsilyl azide |

| Sodium sulfinate |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) |

| N'-(diphenylmethylene)-benzenesulfonohydrazides |

| Trifluoromethanesulfonyl hydrazide |

| Salicylaldehyde hydrazones |

| Thiosulfonates |

| Vinyl sulfones |

| Carbamoyl azides |

| β-sulfonyl-enamines |

| 3-(p-tolylthio)indoles |

| 3-indolyl trifluoromethyl thioethers |

| Spirocyclic bis-oxindoles |

| Silanes |

| TEMPO |

| BHT |

| DMSO |

| CuCl |

| CuCl₂ |

| Rh(II) catalysts |

Advanced Computational and Theoretical Studies of 3 Nitrobenzenesulfonohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, providing a framework for investigating the electronic structure and properties of molecules. core.ac.uk This theoretical approach is founded on the principle that the energy of a system can be determined from its electron density. core.ac.uk DFT calculations, often employing hybrid functionals like B3LYP, are widely used to predict molecular geometries, reactivity, and spectroscopic properties with a favorable balance of computational cost and accuracy. chemrxiv.orgdoaj.org Such studies offer profound insights into the intrinsic characteristics of compounds like 3-Nitrobenzenesulfonohydrazide.

Electronic structure analysis via DFT provides a detailed map of the electron distribution within the this compound molecule. This analysis is crucial for understanding how the arrangement of electrons defines the molecule's chemical behavior. The presence of a nitro group (-NO2), a strong electron-withdrawing substituent, and a sulfonohydrazide group (-SO2NHNH2) significantly influences the electronic landscape of the benzene (B151609) ring. DFT calculations can quantify this influence by mapping electron density surfaces and calculating atomic charges, revealing regions of high or low electron density that are susceptible to electrophilic or nucleophilic attack.

A fundamental step in computational analysis is geometry optimization, which seeks to identify the most stable three-dimensional arrangement of atoms in a molecule. chemrxiv.org This process computationally explores the potential energy surface of the molecule to find the minimum energy conformation. For this compound, DFT methods, such as those using the B3LYP functional with a 6-31G(d) basis set, are employed to iteratively adjust bond lengths, bond angles, and dihedral angles until the structure with the lowest possible energy is found. core.ac.uk The resulting optimized geometry represents the molecule's most probable structure and serves as the foundation for calculating all other electronic and spectroscopic properties. chemrxiv.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.comwuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com

Table 1: Concepts in HOMO-LUMO Energy Gap Analysis

| Concept | Description | Implication of Energy Value/Gap |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. Represents the ability to donate an electron. irjweb.com | Higher energy indicates a greater tendency to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is devoid of electrons. Represents the ability to accept an electron. nih.gov | Lower energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). youtube.com | A large gap implies high stability and low reactivity; a small gap implies low stability and high reactivity. nih.gov |

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, provide a theoretical basis for predicting reactivity. core.ac.uk

Key reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO). A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." nih.gov

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates a molecule's polarizability and reactivity. irjweb.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

Table 2: Key Reactivity Descriptors from DFT

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. core.ac.uk |

| Chemical Hardness (η) | ELUMO - EHOMO | Measures resistance to charge transfer; related to the HOMO-LUMO gap. irjweb.com |

| Global Softness (S) | 1 / η | Indicates higher reactivity and polarizability. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. core.ac.uk |

DFT calculations are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. researcher.life The Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute the NMR chemical shifts (δ) for nuclei such as ¹H and ¹³C. nih.gov The accuracy of these predictions depends heavily on the choice of the DFT functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., TZVP, 6-311+G(2d,p)). nih.gov

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These computed values can then be compared with experimental NMR data to confirm the molecular structure or to aid in the assignment of complex spectra. researcher.lifenih.gov Such computational studies are invaluable for structural elucidation and for understanding how the electronic environment around each nucleus is affected by the molecule's substituents. researcher.life

The electronic characteristics of an aromatic ring are highly sensitive to the nature of its substituents. doaj.org In this compound, the benzene ring is functionalized with two electron-withdrawing groups: the nitro group (-NO2) at the meta position and the sulfonohydrazide group (-SO2NHNH2).

Nitro Group (-NO2): This is a powerful electron-withdrawing group through both resonance (mesomeric) and inductive effects. It deactivates the aromatic ring towards electrophilic substitution and significantly lowers the energy of the LUMO. nih.govnih.gov

Sulfonohydrazide Group (-SO2NHNH2): The sulfonyl (-SO2-) portion is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms.

The combined effect of these two groups is a significant modulation of the electronic properties of the benzene ring. DFT studies can precisely model how these substituents alter the electron density distribution, the energies of the frontier orbitals (HOMO and LUMO), and consequently, the HOMO-LUMO energy gap. nih.gov This modulation directly impacts the molecule's reactivity, stability, and spectroscopic signatures. mdpi.com The substitution pattern determines which parts of the molecule are electron-rich or electron-poor, thereby dictating its chemical behavior. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), in order to form a stable complex. researchgate.net This method is instrumental in structure-based drug design, allowing researchers to understand and predict the binding affinity and interaction patterns between a ligand and its target protein. nih.gov The simulations score various binding poses based on factors like binding energy, which helps in identifying potential drug candidates and elucidating their mechanism of action. researchgate.netnih.gov

The interaction between a ligand and an enzyme is a fundamental process for understanding cellular functions and developing new therapeutic agents. nih.gov These interactions are primarily driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net Molecular docking simulations for hydrazone and sulfonamide derivatives, which are structurally related to this compound, have revealed specific and crucial binding modes with various enzymes.

For instance, studies on pyrazolo-pyrimidinones tethered with hydrazide-hydrazones have shown that the hydrazone moiety can form critical hydrogen bonds with key amino acid residues in the active site of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov In one such study, the NH group of the hydrazone fragment formed a hydrogen bond with the methionine residue MET-A-769, an interaction crucial for the stability of the enzyme-ligand complex. nih.gov Similarly, nitro-substituted benzamide (B126) derivatives have been shown to bind effectively to the active site of inducible nitric oxide synthase (iNOS), with nitro groups playing a key role in the orientation and polarization within the binding pocket. researchgate.net These examples underscore the importance of specific functional groups in mediating ligand-enzyme interactions, a principle that is directly applicable to understanding the binding potential of this compound.

The detailed analysis of these interactions at an atomic level is a prerequisite for optimizing ligand design to enhance binding affinity and selectivity for a target enzyme. nih.gov

Table 1: Illustrative Ligand-Enzyme Interactions for Related Sulfonamide/Hydrazone Compounds This table presents typical interaction data obtained from molecular docking studies of compounds structurally similar to this compound to demonstrate the type of insights gained from such simulations.

| Compound Type | Target Enzyme | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Triazole Benzene Sulfonamide Derivative | Carbonic Anhydrase IX | Gln92, Thr200, Asn66 | Hydrogen Bonding | -9.2 | nih.gov |

| Pyrazolo-Pyrimidinone Hydrazone | EGFR | MET-A-769 | Hydrogen Bonding | Not Specified | nih.gov |

| Nitro Benzamide Derivative | iNOS | HEM, H4B groups | Polar Interactions | Not Specified | researchgate.net |

| Peptide-Fragment Hybrid (Hydrazone) | SHANK1 PDZ domain | R679, R736, R743 | Dynamic Electrostatic Contacts | Not Specified | nih.gov |

The structural features of this compound, namely the sulfonamide group, the hydrazide linker, and the nitro-functionalized aromatic ring, suggest its potential to interact with various biological targets implicated in disease. Sulfonamides are a well-known class of inhibitors for carbonic anhydrases, enzymes involved in pH regulation and linked to various cancers. nih.gov Molecular docking studies on novel triazole benzene sulfonamide derivatives against human carbonic anhydrase IX have demonstrated strong binding affinities, with the sulfonamide moiety interacting with the zinc ion in the active site and forming hydrogen bonds with key residues like Gln92 and Thr200. nih.gov

Furthermore, the hydrazone linkage is a common motif in compounds designed to target protein kinases, such as EGFR, which are crucial in cancer signaling pathways. nih.gov The nitro group, due to its strong electron-withdrawing nature, can significantly influence the electronic properties of the molecule and participate in polar interactions within a binding site, as seen in studies of nitro compounds targeting enzymes like iNOS. researchgate.netmdpi.com Therefore, potential biological targets for this compound could include carbonic anhydrases, protein kinases, and other enzymes where recognition involves polar and hydrogen-bonding interactions.

Hirshfeld Surface Analysis and Intermolecular Interactions

The crystal packing of a compound is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis quantifies the contribution of different types of contacts. For benzenesulfonohydrazide (B1205821) derivatives, studies have shown that O···H/H···O, H···H, and C···H/H···C contacts are typically the most significant contributors to the crystal packing. nih.govstrath.ac.uk

For example, in a study of (E)-4-nitro-N′-(benzylidene)benzenesulfonohydrazides, O···H/H···O contacts were found to be the major contributor in two of the studied compounds (35.0% and 37.3%), followed by H···H contacts. nih.gov In a hydrated crystal of a similar compound, H···H interactions made the largest contribution (37.2%), followed by O···H/H···O contacts (32.0%). nih.gov The dominance of these interactions, particularly those involving hydrogen, indicates that van der Waals forces and hydrogen bonding are the primary forces governing the crystal's supramolecular architecture. nih.gov Other interactions, such as C···C (indicative of π–π stacking) and contacts involving nitrogen and sulfur atoms, also play a role, albeit to a lesser extent. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Nitrobenzenesulfonohydrazide Compounds Data is derived from studies on closely related structures to illustrate typical findings.

| Interaction Type | Compound I (%) | Compound II (%) | Compound III (Hydrate) (%) | Reference |

|---|---|---|---|---|

| O···H / H···O | 35.0 | 37.3 | 32.0 | nih.gov |

| H···H | 17.5 | 28.4 | 37.2 | nih.gov |

| C···H / H···C | Not Specified | Not Specified | Not Specified | nih.gov |

| Other Contacts | 47.5 | 34.3 | 30.8 | nih.gov |

Hydrogen bonds are highly directional and specific interactions that play a critical role in determining the molecular conformation and crystal packing of sulfonohydrazides. nih.gov The sulfonohydrazide moiety contains both hydrogen bond donors (N-H) and acceptors (S=O), making it highly prone to forming robust hydrogen bonding networks.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra and excited-state properties of molecules. github.io It extends the ground-state DFT formalism to describe the response of electrons to a time-dependent perturbation, such as an oscillating electric field from light. aps.org This makes TD-DFT a valuable tool for understanding the photophysical behavior of compounds like this compound.

The application of TD-DFT allows for the calculation of vertical excitation energies, which correspond to the peaks in an ultraviolet-visible (UV-Vis) absorption spectrum, and the oscillator strengths, which relate to the intensity of these peaks. rsc.org For molecules with heavy atoms, relativistic TD-DFT methods can be employed to account for effects like spin-orbit coupling. rsc.org

Applications in Biological and Medicinal Chemistry

Antitumor/Anticancer Investigations

Despite the broad interest in sulfonamide and hydrazone derivatives as potential anticancer agents, specific research singling out 3-Nitrobenzenesulfonohydrazide for its antitumor properties is not extensively documented in publicly available scientific literature. The following subsections outline key areas of anticancer research where related compounds have been investigated, but direct studies on this compound are currently lacking.

Inhibition of PI3Kα Activity

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling pathway involved in cell growth, proliferation, and survival. The p110α isoform of PI3K (PI3Kα) is frequently mutated in various cancers, making it a significant target for cancer therapy. While numerous small molecules have been developed as PI3Kα inhibitors, there is no specific scientific literature available that details the investigation of this compound as an inhibitor of PI3Kα activity.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Studies on related chemical structures, such as various hydrazide-hydrazone derivatives, have demonstrated pro-apoptotic effects in cancer cell lines. However, specific studies focusing on the ability of this compound to induce apoptosis have not been identified in the current body of scientific research.

Growth Inhibition of Cancer Cell Lines (e.g., HCT-116)

The HCT-116 cell line, derived from human colon cancer, is widely used in cancer research to screen for potential anticancer compounds. Research has shown that certain benzenesulfonamide and hydrazone derivatives can inhibit the growth of HCT-116 cells. For instance, some novel benzenesulfonylguanidine derivatives have demonstrated selective cytotoxic effects against HCT-116 cells. Nevertheless, there is a lack of specific published data on the growth inhibitory effects of this compound on the HCT-116 cell line.

Targeting Specific Enzymes or Pathways in Disease States

The development of targeted therapies that act on specific enzymes or pathways involved in disease is a cornerstone of modern drug discovery. While the broader classes of sulfonamides and hydrazones are known to target various enzymes implicated in cancer and other diseases, specific research detailing the targeting of enzymes or pathways by this compound is not available.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it an established target for anticancer drugs. nih.gov Inhibitors of RR can deplete the pool of deoxyribonucleotides, leading to the cessation of DNA replication and cell death. nih.gov While a variety of compounds, including some hydrazone derivatives like Triapine, have been investigated as RR inhibitors, there is no scientific evidence to date specifically linking this compound to the inhibition of ribonucleotide reductase. nih.gov

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Hydrazone derivatives and nitroaromatic compounds are classes of molecules that have been explored for their potential antimicrobial properties. Some studies have shown that certain hydrazide-hydrazones exhibit a wide spectrum of antibacterial and antifungal activity. However, specific and detailed research evaluating the antimicrobial activity of this compound itself is not present in the available scientific literature.

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery. The potential for this compound to act as an inhibitor of specific enzymes is an area of interest.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria. Inhibition of this enzyme is a therapeutic target. While various compounds, including some sulfonamide derivatives, have been investigated as urease inhibitors, there are no specific studies reporting the urease inhibition activity of this compound. researchgate.netresearchgate.netfrontiersin.org

Cholinesterases, such as acetylcholinesterase and butyrylcholinesterase, are critical enzymes in the nervous system. Their inhibition is a key strategy in the treatment of conditions like Alzheimer's disease. A review of the current literature indicates that the cholinesterase inhibitory potential of this compound has not been evaluated. While other sulfonamides have been explored for this activity, no data is available for this specific compound. mdpi.comnih.govnoteskarts.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes. researchgate.net They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for everything from respiration and pH homeostasis to electrolyte secretion. The sulfonamide group is a classic zinc-binding group and a hallmark of the most well-characterized class of CA inhibitors (CAIs). tandfonline.com

Derivatives of 3-nitrobenzenesulfonamide have been investigated as inhibitors of several human (h) CA isoforms. Of particular interest are the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. acs.orgmdpi.com Nitro-containing benzenesulfonamides have been designed as bioreductive inhibitors that can selectively target these cancer-related isoforms. acs.orgresearchgate.net

Studies on a series of 2-substituted-5-nitro-benzenesulfonamides demonstrated strong inhibition against the tumor-associated hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. acs.org These compounds showed significantly weaker inhibition against the widespread cytosolic isoform hCA I but retained potent activity against the physiologically important hCA II. acs.org This differential inhibition highlights the potential for developing isoform-selective drugs to minimize side effects. tandfonline.com The data from these closely related compounds suggest that this compound would exhibit a similar pattern of CA inhibition.

Table 1: Inhibition Constants (Kᵢ) of Representative 2-Substituted-5-nitro-benzenesulfonamides Against Four Human Carbonic Anhydrase Isoforms.

| Compound (Substituent at position 2) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| -Cl | >10000 | 8.8 | 25.5 | 5.4 |

| -NH₂ | 121 | 12.1 | 25.0 | 5.7 |

| -OH | 1025 | 30.5 | 10.8 | 8.5 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

This table is populated with data from a study on closely related 2-substituted-5-nitro-benzenesulfonamides to illustrate the typical inhibitory profile of this class of compounds. The specific data for this compound is not available in the cited literature. acs.orgnih.govmdpi.com

Oxidative Stress Induction

Nitroaromatic compounds are known for their potential to induce oxidative stress. nih.govcswab.org The electron-withdrawing nature of the nitro group makes these compounds susceptible to metabolic reduction, which can lead to the formation of reactive intermediates. nih.gov This process can initiate a cascade of events, including the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. nih.govmdpi.com

While direct studies on this compound are limited, the broader class of nitroaromatic compounds has been shown to cause oxidative damage to cellular components, most notably DNA. nih.gov This damage can occur through direct oxidation of DNA bases or by the formation of DNA adducts that disrupt normal DNA replication and repair. nih.gov A common marker for oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govnih.gov The generation of ROS and subsequent oxidative damage is a mechanism by which various industrial chemicals may exert carcinogenic effects. nih.gov The interactions of nitroaromatic compounds with DNA are complex and can lead to various mutations, including transitions, transversions, and frameshifts. nih.gov

Potential as Pharmacological Agents

The dual chemical nature of this compound, combining a sulfonamide and a hydrazide-hydrazone moiety, suggests a broad potential for pharmacological applications.

Anticancer Agents: Based on its potent inhibition of tumor-associated carbonic anhydrases IX and XII, the 3-nitrobenzenesulfonamide scaffold is a promising candidate for the development of novel anticancer therapies. acs.orgtandfonline.com By inhibiting these enzymes, such compounds can disrupt the pH regulation in hypoxic tumors, making cancer cells more susceptible to conventional therapies. Furthermore, benzenesulfonohydrazide (B1205821) derivatives have demonstrated cytotoxic potential against various cancer cell lines, including renal, liver, and lung cancer cells. nih.govresearchgate.net

Antimicrobial Agents: The hydrazone moiety (–NH–N=CH–) is a well-known pharmacophore present in many compounds with a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties. researchgate.net Benzenesulfonyl hydrazones, in particular, have been explored for their potential use in treating infections. researchgate.net

Other Therapeutic Areas: Carbonic anhydrase inhibitors are used clinically for a variety of conditions beyond cancer, including glaucoma, epilepsy, and altitude sickness. wikipedia.orgnih.gov Benzenesulfonamide derivatives have been specifically evaluated as anticonvulsant agents due to their inhibition of CA isoforms related to epileptogenesis. nih.gov Additionally, the broader class of benzenesulfonyl hydrazones has been investigated for analgesic, anti-inflammatory, and antidepressant activities. researchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of benzenesulfonamide-based compounds is highly dependent on their molecular structure. Quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory potency against carbonic anhydrase is largely influenced by the electronic properties of the sulfonamide group. nih.gov

The Sulfonamide Group: The unsubstituted sulfonamide moiety (-SO₂NH₂) is the primary zinc-binding group responsible for CA inhibition. It coordinates to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide ion. nih.gov

The Benzene (B151609) Ring and Substituents: The aromatic ring serves as a scaffold. Substituents on this ring can dramatically alter the compound's affinity and selectivity for different CA isoforms. nih.govnih.gov The nitro group, being strongly electron-withdrawing, affects the acidity of the sulfonamide proton, which can influence binding affinity. nih.gov Furthermore, the position and nature of substituents dictate how the inhibitor orients within the active site's hydrophobic and hydrophilic pockets, allowing for isoform-specific interactions. nih.govstanford.edu For instance, structural studies have shown that interactions with active-site residues at positions 92 and 131 can determine the binding affinity and selectivity between different CA isoforms. nih.gov

The Hydrazide Moiety: The "tail" of the inhibitor, in this case, the hydrazide group, can be modified to further modulate isoform specificity and pharmacokinetic properties. nih.gov While the core benzenesulfonamide provides the primary binding, modifications to the tail can establish additional interactions with residues on the rim of the active site, leading to enhanced selectivity for one isoform over another. nih.gov

Q & A

Q. Optimization Tips :

- Use inert atmosphere to minimize side reactions.

- Adjust stoichiometry to 1:1.2 (sulfonyl chloride:hydrazine) for better conversion.

- Monitor reaction progress via TLC (R ≈ 0.3 in ethyl acetate/hexane 1:1).

Yield : 85–91% (unoptimized), with purity confirmed by melting point (100–101°C) and H NMR .

How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

Basic Research Question

Key characterization methods include:

- NMR Spectroscopy :

- H NMR (CDCN): δ 7.78–8.17 ppm (aromatic protons), δ 3.90 ppm (NH), δ 5.97 ppm (NH).

- C NMR: Peaks at ~125–140 ppm (aromatic carbons), ~155 ppm (sulfonamide carbon).

- Mass Spectrometry : ESI-MS m/z 231.04 [M+H].

- Melting Point : 100–101°C (sharp range indicates high purity).

Q. Advanced Validation :

- Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry .

What are the observed contradictions in reported CAS numbers and isomer-specific reactivity of nitrobenzenesulfonohydrazides, and how should researchers address them?

Advanced Research Question

Discrepancies arise due to isomer confusion:

- This compound : CAS 6655-77-2.

- 2-Nitro isomer : CAS 5906-99-0.

Q. Resolution Strategies :

- Cross-verify spectral data (e.g., H NMR aromatic splitting patterns differ between ortho and meta isomers).

- Use high-purity reagents and confirm supplier documentation.

- Reference peer-reviewed syntheses (e.g., Myers et al., 1997) for protocol alignment .

How does this compound interact with enzymes, and what methodologies are used to study its inhibition kinetics?

Advanced Research Question

In enzyme inhibition studies (e.g., acetylcholinesterase):

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities.

- Kinetic Assays :

- IC determination via Ellman’s method (λ = 412 nm).

- Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

Q. Key Findings :

- (Z)-N’-(1-allyl-2-oxoindolin-3-ylidene)-3-nitrobenzenesulfonohydrazide showed IC = 12.3 µM against acetylcholinesterase, suggesting strong π-π stacking with active-site residues .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Based on GHS classification:

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).

- Preventive Measures :

- Use fume hoods and PPE (gloves, goggles).

- Avoid dust generation; store in airtight containers at 2–8°C.

- Emergency response: Rinse eyes with water for 15 minutes; seek medical attention for ingestion .

How can researchers resolve low yields or side products during the synthesis of this compound?

Advanced Research Question

Common issues and solutions:

- Low Yield :

- Ensure anhydrous conditions (moisture hydrolyzes sulfonyl chloride).

- Use freshly distilled hydrazine hydrate.

- Side Products :

What role does this compound play in the synthesis of heterocyclic compounds, and what mechanistic insights are available?

Advanced Research Question

The compound serves as a precursor for:

- Mitsunobu Reactions : Coupling with alcohols to form sulfonamides.

- Cyclization Reactions : Formation of triazoles or thiadiazoles via Cu(I)-catalyzed click chemistry.

Q. Mechanism :

- Nucleophilic attack by hydrazine on sulfonyl chloride, followed by elimination of HCl.

- Stabilization of intermediates via resonance (nitro group directs electrophilic substitution) .

What are the best practices for storing this compound to ensure long-term stability?

Basic Research Question

- Storage Conditions :

- Desiccated at –20°C in amber glass vials.

- Avoid exposure to light, humidity, and oxidizing agents.

- Stability :

- Decomposes above 150°C; monitor for color change (yellowing indicates degradation) .

How can computational methods like DFT or molecular dynamics enhance the study of this compound’s reactivity?

Advanced Research Question

- DFT Calculations : Gaussian 09 or ORCA to model electron density maps and predict reaction pathways.

- Molecular Dynamics (MD) : GROMACS to simulate solvation effects and ligand-protein binding stability.

Q. Case Study :

- MD simulations revealed stable hydrogen bonding between this compound and trypsin’s catalytic triad (RMSD < 2 Å over 50 ns) .

What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Advanced Research Question

Challenges :

- Low UV absorbance (λ ~270 nm) overlapping with matrix components.

- Ion suppression in LC-MS due to polar metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.